Lys-Leu acetate salt

描述

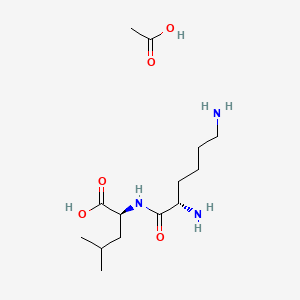

Lys-Leu acetate salt is a dipeptide composed of lysine and leucine, two essential amino acids. It is commonly used in biochemical research and pharmaceutical applications due to its unique properties and biological activities. The compound is often utilized in peptide synthesis and as a building block for more complex molecules.

准备方法

Synthetic Routes and Reaction Conditions: Lys-Leu acetate salt can be synthesized through solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically employs Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protection strategies for the amino groups. The final product is cleaved from the resin using trifluoroacetic acid, which also removes the protecting groups.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale peptide synthesizers that automate the SPPS process. The use of high-throughput techniques and advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity peptides suitable for research and pharmaceutical applications.

化学反应分析

Types of Reactions: Lys-Leu acetate salt undergoes various chemical reactions, including:

Oxidation: The amino acid residues in this compound can be oxidized under specific conditions, leading to the formation of disulfide bonds or other oxidative modifications.

Reduction: Reduction reactions can be used to break disulfide bonds or reduce other oxidized forms of the peptide.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Various alkylating or acylating agents in the presence of suitable catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution reactions can introduce new functional groups into the peptide structure.

科学研究应用

Biochemical Research

Protein-Protein Interactions

Lys-Leu acetate salt is utilized in studies examining protein-protein interactions. Its structure allows researchers to investigate how proteins interact at the molecular level, which is crucial for understanding cellular signaling pathways and disease mechanisms.

Enzyme-Substrate Interactions

The compound serves as a substrate in enzyme assays, particularly for proteases. By measuring the activity of these enzymes in the presence of this compound, researchers can gain insights into enzyme kinetics and specificity, which are vital for drug discovery and development.

Drug Development

Peptide-Based Therapeutics

this compound is being explored as a component in peptide-based drugs. Its properties may enhance the efficacy and stability of therapeutic peptides. For example, studies have shown that dipeptides can improve the bioavailability of drugs when used in formulations.

Screening Drug Candidates

In pharmaceutical research, this compound aids in screening potential drug candidates by evaluating their effects on proteolytic enzymes. This application is critical in identifying new treatments for diseases where protease activity plays a significant role.

Diagnostics

Protease Activity Assays

this compound can be employed in diagnostic assays to detect specific protease activity associated with various diseases. For instance, it can help identify biomarkers for conditions such as cancer or neurodegenerative diseases by measuring changes in enzyme activity.

Biosensors Development

In biotechnology, this compound is used to develop biosensors that require precise measurement of protease activities. These biosensors can facilitate early diagnosis and monitoring of diseases, improving patient outcomes.

Industrial Applications

Peptide Synthesis

In industrial settings, this compound is used as a building block for synthesizing larger peptides. Its ability to undergo solid-phase peptide synthesis (SPPS) allows for the efficient production of complex peptide structures that are essential in pharmaceuticals and biotechnological products.

| Application Area | Specific Uses |

|---|---|

| Biochemical Research | Protein-protein interactions; enzyme-substrate assays |

| Drug Development | Peptide-based therapeutics; screening drug candidates |

| Diagnostics | Protease activity assays; biosensor development |

| Industrial Applications | Peptide synthesis; production of complex peptides |

Case Studies

-

Enzyme Activity Measurement

A study demonstrated the use of this compound as a substrate for measuring protease activity in cancer research. The findings indicated that changes in protease levels correlate with tumor progression, highlighting its potential as a biomarker . -

Therapeutic Peptides Development

Research involving this compound showed promising results in enhancing the stability and efficacy of peptide-based drugs targeting metabolic disorders . This study illustrated how incorporating specific dipeptides can lead to better therapeutic outcomes. -

Biosensor Innovation

A recent project utilized this compound to create a biosensor capable of detecting specific proteases linked to Alzheimer’s disease. The biosensor demonstrated high sensitivity and specificity, paving the way for early diagnosis .

作用机制

The mechanism of action of Lys-Leu acetate salt involves its interaction with specific molecular targets, such as enzymes or receptors. The lysine residue can form ionic interactions with negatively charged groups, while the leucine residue can participate in hydrophobic interactions. These interactions can modulate the activity of target proteins and influence various biological pathways.

相似化合物的比较

Ala-Leu: A dipeptide composed of alanine and leucine, used in similar applications as Lys-Leu acetate salt.

Gly-Glu: A dipeptide composed of glycine and glutamic acid, often used in studies of peptide structure and function.

Phe-Phe: A dipeptide composed of two phenylalanine residues, used in research on aromatic interactions in peptides.

Uniqueness: this compound is unique due to the presence of lysine, which provides an additional amino group that can participate in various chemical reactions and interactions. This makes it a versatile compound for use in peptide synthesis and biochemical research.

生物活性

Lys-Leu acetate salt, a dipeptide composed of lysine and leucine, has garnered attention in biochemical research due to its diverse biological activities. This article explores its synthesis, mechanisms of action, applications in various fields, and relevant case studies.

Overview of this compound

This compound is synthesized primarily through solid-phase peptide synthesis (SPPS), a method that allows for the assembly of peptides in a controlled manner. The compound is characterized by its ability to participate in protein-protein interactions and influence cellular signaling pathways, making it a valuable tool in both research and therapeutic applications.

The biological activity of this compound is largely attributed to its structural components:

- Lysine Residue : Capable of forming ionic interactions with negatively charged groups, enhancing binding affinity to target proteins.

- Leucine Residue : Engages in hydrophobic interactions that stabilize protein conformations and promote biological activity.

These interactions can modulate enzyme activity and influence various signaling pathways within cells.

Scientific Research

This compound is utilized in several research domains:

- Protein Chemistry : Acts as a building block for synthesizing more complex peptides and studying their properties.

- Biological Studies : Investigated for its role in enzyme-substrate interactions, cellular signaling, and protein folding dynamics .

Therapeutic Potential

In medicine, this compound is being explored for:

- Peptide-Based Drugs : Its structure allows it to be incorporated into therapeutic peptides aimed at treating various diseases.

- Drug Delivery Systems : Its ability to interact with cellular components makes it a candidate for improving drug delivery efficacy .

Stability and Conformation Studies

Research has shown that peptides containing leucine exhibit a strong tendency to form stable β-sheet structures in aqueous environments. For example, studies on similar dipeptides have demonstrated that such conformations are thermally stable and resistant to denaturation under various conditions (e.g., high salt concentrations) due to electrostatic and hydrophobic interactions .

Data Table: Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 202.25 g/mol |

| Chemical Formula | C₁₃H₁₈N₂O₄ |

| Solubility | Soluble in water |

| Stability | Stable under physiological conditions |

| pH Range | Effective between pH 5-7 |

属性

IUPAC Name |

acetic acid;(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O3.C2H4O2/c1-8(2)7-10(12(17)18)15-11(16)9(14)5-3-4-6-13;1-2(3)4/h8-10H,3-7,13-14H2,1-2H3,(H,15,16)(H,17,18);1H3,(H,3,4)/t9-,10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAGRBXWQTXIVKV-IYPAPVHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CCCCN)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718718 | |

| Record name | L-Lysyl-L-leucine--acetic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103404-72-4 | |

| Record name | L-Leucine, L-lysyl-, monoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103404-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Lysyl-L-leucine--acetic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。